2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.762 g/mol . It is known for its unique structure, which includes a diethylamino group and a chlorophenyl carbamate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a pharmacological agent, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl N-(3-chlorophenyl)carbamate
- 2-(diethylamino)ethyl N-(2-chlorophenyl)carbamate
- 2-(dimethylamino)ethyl N-(4-chlorophenyl)carbamate
- 2-(diethylamino)ethyl N-(2,6-dichlorophenyl)carbamate
Uniqueness
2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a diethylamino group and a chlorophenyl carbamate moiety makes it particularly valuable in various research applications .
Properties
CAS No. |
107410-36-6 |
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Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-16(4-2)9-10-18-13(17)15-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
IGIPWMWSHSBHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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